

# Application Notes and Protocols for Measuring BMS-986470 In Vitro Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986470 is a first-in-class, orally bioavailable small molecule that functions as a dual molecular glue degrader.[1][2][3] It specifically targets the transcriptional repressors Zinc finger and BTB domain-containing protein 7A (ZBTB7A) and Widely-interspaced zinc finger protein (WIZ) for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] The degradation of these two repressors leads to the induction of γ-globin expression and a subsequent increase in fetal hemoglobin (HbF) levels.[2][4] This novel mechanism of action makes BMS-986470 a promising therapeutic candidate for the treatment of sickle cell disease (SCD).[1][2]

These application notes provide detailed protocols for a range of in vitro assays to characterize the activity, selectivity, and safety profile of **BMS-986470**.

# **Quantitative Data Summary**

The following tables summarize the in vitro activity of **BMS-986470** from preclinical studies.

Table 1: Potency and Selectivity of BMS-986470-Mediated Protein Degradation[2]



Target Protein	Assay Type	Cell Line	Parameter	Value (µM)
ZBTB7A	Degradation	Human CD34+ derived erythroid cells	EC50	0.009
WIZ	Degradation	Human CD34+ derived erythroid cells	EC50	0.011
Ikaros	Degradation	Human CD34+ derived erythroid cells	EC50	0.106
CΚ1α	Degradation	Human CD34+ derived erythroid cells	EC50	4.303
GSTP1	Degradation	Human CD34+ derived erythroid cells	EC50	>10

#### Table 2: CRBN Binding Affinity of BMS-986470[2]

Target	Assay Type	Parameter	Value (µM)
CRBN	Binding	IC50	0.54

#### Table 3: In Vitro Permeability of BMS-986470[2]

Assay	Direction	Papp (nm/s)	Efflux Ratio
Caco-2	A to B	76	6.3
Caco-2	B to A	343	

#### Table 4: In Vitro Safety Profile of BMS-986470[2]



Assay	System	Parameter	Value (µM)
hERG Inhibition	Automated Patch Clamp	IC50	>10
PBMC Toxicity	Human PBMCs	IC50	>3
Ames Test	Bacterial Reverse Mutation Assay	-	Negative
CYP Inhibition	Human Liver Microsomes	IC50	No significant inhibition

# **Signaling Pathway**

Caption: Mechanism of action of BMS-986470.

## **Experimental Workflows**

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Caption: HiBiT assay workflow for protein degradation.

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Caption: Workflow for measuring HbF induction.

# Detailed Experimental Protocols ZBTB7A and WIZ Degradation Assay (HiBiT-based)

This protocol describes a method to quantify the degradation of ZBTB7A and WIZ induced by **BMS-986470** using the HiBiT protein tagging system.[5][6][7][8]

Materials:



- HEK293 cells with endogenous ZBTB7A or WIZ tagged with HiBiT (generated via CRISPR/Cas9)
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- BMS-986470 stock solution in DMSO
- Nano-Glo® HiBiT Lytic Detection System (Promega)
- White, opaque 96-well or 384-well assay plates
- Luminometer

#### Procedure:

- Cell Seeding:
  - Trypsinize and resuspend HiBiT-tagged cells in culture medium.
  - Seed the cells into a white, opaque assay plate at a density of 10,000 cells/well (for 96-well) or 2,500 cells/well (for 384-well).
  - Incubate overnight at 37°C, 5% CO2.
- Compound Treatment:
  - $\circ$  Prepare a serial dilution of **BMS-986470** in culture medium. A typical concentration range would be from 0.001 nM to 10  $\mu$ M. Include a DMSO vehicle control.
  - Remove the old medium from the cells and add the compound dilutions.
  - Incubate for the desired time (e.g., 2, 4, 8, 24 hours).
- Lysis and Luminescence Measurement:
  - Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
  - Add a volume of the lytic reagent equal to the volume of culture medium in each well.



- Shake the plate on an orbital shaker for 10 minutes at room temperature to induce cell lysis and allow for the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Normalize the luminescence readings to the vehicle control.
  - Plot the normalized luminescence against the log of the BMS-986470 concentration.
  - Calculate the EC50 value using a four-parameter logistic regression model.

## Fetal Hemoglobin (HbF) Induction Assay

This protocol details the in vitro differentiation of human CD34+ cells into erythroblasts and the subsequent measurement of HbF induction by **BMS-986470**.[9][10][11][12]

#### Materials:

- Cryopreserved human CD34+ cells
- StemSpan™ SFEM II medium (STEMCELL Technologies)
- StemSpan™ Erythroid Expansion Supplement (STEMCELL Technologies)
- Erythropoietin (EPO)
- BMS-986470 stock solution in DMSO
- Anti-HbF antibody (FITC or PE conjugated) for flow cytometry
- TRIzol reagent for RNA extraction
- qRT-PCR reagents for y-globin mRNA quantification

#### Procedure:

Erythroid Differentiation:



- Thaw cryopreserved CD34+ cells and culture them in StemSpan™ SFEM II medium supplemented with Erythroid Expansion Supplement.[10]
- Culture the cells for 14 days, following the manufacturer's instructions for media changes and cell density.[10]
- Compound Treatment:
  - On day 7 of differentiation, add BMS-986470 at various concentrations (e.g., 1 nM to 1 μM) to the culture. Include a DMSO vehicle control.
  - Continue the culture for another 7 days.
- Flow Cytometry for F-cell Analysis:
  - On day 14, harvest the cells and wash with PBS.
  - Fix and permeabilize the cells using a commercial kit (e.g., BD Cytofix/Cytoperm™).
  - Stain the cells with an anti-HbF antibody.
  - Analyze the cells by flow cytometry to determine the percentage of HbF-positive cells (F-cells).
- qRT-PCR for y-globin mRNA:
  - On day 14, harvest a separate aliquot of cells and extract total RNA using TRIzol.
  - Synthesize cDNA using a reverse transcription kit.
  - Perform quantitative PCR using primers specific for γ-globin (HBG1/HBG2) and a housekeeping gene (e.g., GAPDH).
  - Calculate the fold change in y-globin mRNA expression relative to the vehicle control.

## In Vitro Safety and ADME Assays

The following are brief descriptions of standard protocols for assessing the in vitro safety and ADME properties of **BMS-986470**.



- · Caco-2 Permeability Assay:
  - Caco-2 cells are seeded on Transwell inserts and allowed to differentiate into a monolayer for 21 days.[13][14][15][16]
  - The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[13][14]
  - BMS-986470 is added to either the apical (A) or basolateral (B) side of the monolayer.
  - The concentration of the compound in the opposite chamber is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A).[13][16]
  - The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess active transport.[14][16]
- CYP450 Inhibition Assay:
  - BMS-986470 is incubated with human liver microsomes, a NADPH regenerating system, and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[17][18][19][20][21]
  - The formation of the metabolite of the probe substrate is measured by LC-MS/MS.[19][21]
  - The concentration of BMS-986470 that causes 50% inhibition of metabolite formation (IC50) is determined.[17][18]
- hERG Inhibition Assay:
  - The effect of BMS-986470 on the hERG potassium channel is assessed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).[22][23][24][25][26]
  - The hERG current is measured in the presence of increasing concentrations of the compound.
  - The IC50 value for hERG channel inhibition is calculated.[22]



- PBMC Cytotoxicity Assay:
  - Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.[27]
     [28][29][30]
  - The PBMCs are incubated with a range of concentrations of BMS-986470 for 24-72 hours.
  - Cell viability is assessed by measuring ATP levels (e.g., CellTiter-Glo®) or LDH release.
  - The IC50 value for cytotoxicity is determined.
- Ames Test (Bacterial Reverse Mutation Assay):
  - Histidine-dependent strains of Salmonella typhimurium are exposed to BMS-986470 with and without a metabolic activation system (S9 fraction from rat liver).[31][32][33][34][35]
  - The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.[32][35]
  - A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.[32]

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